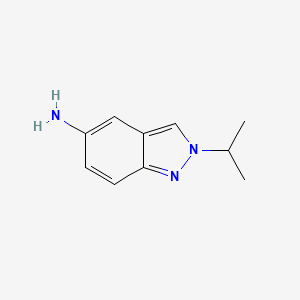

5-Amino-2-isopropyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWLMJRVJCGMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289966 | |

| Record name | 2-(1-Methylethyl)-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-91-0 | |

| Record name | 2-(1-Methylethyl)-2H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethyl)-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-2H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the substitution pattern on the indazole ring.

Distinguishing between N-1 and N-2 isomers is a primary application of NMR in indazole chemistry. Generally, the chemical shifts of the protons and carbons within the indazole core are sensitive to the position of the N-substituent. In ¹³C NMR spectra, the chemical shift of the C3 atom is particularly diagnostic: for 2H-indazoles, the C3 signal typically appears upfield (around δ 123–124 ppm), whereas for 1H-indazoles, it is found further downfield (around δ 132–133 ppm). In ¹H NMR, the chemical shifts of the aromatic protons can also provide clues, though the differences can sometimes be subtle.

For 5-Amino-2-isopropyl-2H-indazole, the ¹H NMR spectrum is expected to show signals corresponding to the isopropyl group—a septet for the CH proton and a doublet for the two methyl groups—in addition to signals for the three protons on the benzene (B151609) ring and the amino group protons. The coupling patterns of the aromatic protons are critical for confirming their relative positions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to confirm assignments. For instance, an HMBC experiment could show a correlation between the isopropyl CH proton and the N2-adjacent carbon atoms of the indazole ring (C3 and C7a), confirming the 2-position substitution.

While specific experimental data for this compound is not widely published, the table below presents representative NMR data for analogous 2-substituted indazole compounds to illustrate the typical chemical shifts. mdpi.com

| Compound | Technique | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-Phenyl-2H-indazole | ¹H NMR (600 MHz) | 8.40 (d, J = 0.9 Hz, 1H), 7.91–7.88 (m, 2H), 7.79 (dd, J = 8.8, 0.9 Hz, 1H), 7.70 (dt, J = 8.5, 1.0 Hz, 1H), 7.54–7.50 (m, 2H), 7.41–7.37 (m, 1H), 7.32 (ddd, J = 8.8, 6.6, 1.0 Hz, 1H), 7.11 (ddd, J = 8.4, 6.6, 0.7 Hz, 1H) |

| ¹³C NMR (151 MHz) | 149.78, 140.52, 129.54, 127.88, 126.81, 122.76, 122.44, 120.99, 120.39, 120.37, 117.94 | |

| 2-(4-Chlorophenyl)-2H-indazole | ¹H NMR (600 MHz) | 8.37 (d, J = 1.0 Hz, 1H), 7.87–7.82 (m, 2H), 7.77 (dq, J = 8.8, 0.9 Hz, 1H), 7.69 (dt, J = 8.5, 1.0 Hz, 1H), 7.51–7.47 (m, 2H), 7.33 (ddd, J = 8.8, 6.6, 1.1 Hz, 1H), 7.12 (ddd, J = 8.5, 6.6, 0.8 Hz, 1H) |

| ¹³C NMR (151 MHz) | 149.89, 139.02, 133.55, 129.67, 127.09, 122.87, 122.71, 122.00, 120.29, 117.90 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₃N₃), the nominal molecular weight is 175.24 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound, an ESI-HRMS experiment would be expected to detect the protonated molecule, [M+H]⁺, with a calculated m/z of 176.1182, confirming its elemental composition.

The fragmentation pattern observed in MS/MS experiments (tandem mass spectrometry) can further corroborate the proposed structure. libretexts.orgwikipedia.org For an N-alkylated indazole, common fragmentation pathways include the cleavage of the alkyl substituent. In the case of this compound, the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) from the molecular ion are plausible fragmentation pathways. The stability of the aromatic indazole ring means that it often remains intact as a major fragment. libretexts.org

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄N₃⁺ | 176.1182 | Protonated molecular ion |

| [M+Na]⁺ | C₁₀H₁₃N₃Na⁺ | 198.1002 | Sodium adduct |

| [M-CH₃]⁺ | C₉H₁₀N₃⁺ | 160.0869 | Fragment from loss of a methyl radical |

| [M-C₃H₆]⁺ | C₇H₇N₃⁺ | 133.0635 | Fragment from loss of propene |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mpg.de The IR spectrum provides a characteristic fingerprint for a compound. For this compound, key functional groups include the amino (-NH₂), isopropyl (-CH(CH₃)₂), and the aromatic indazole ring system.

Key expected vibrational bands include:

N-H Stretching: The amino group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations occur in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group usually appears in the 1590-1650 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ region, and their specific positions can help confirm the substitution pattern.

The table below shows representative IR absorption bands for a related indazole compound. acgpubs.org

| Compound | Vibrational Mode | Absorption Band (cm⁻¹) |

|---|---|---|

| 3,4-Dihydro-3,3-dimethyl-13-phenyl-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione | C-H Stretch (Aliphatic) | 2955 |

| C=O Stretch (Amide) | 1669 | |

| C=C Stretch (Aromatic) | 1570 | |

| (Data for a complex analog, illustrative of typical regions) |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unequivocal proof of connectivity, configuration, and conformation, making it the gold standard for distinguishing between isomers like N-1 and N-2 substituted indazoles. mdpi.commdpi.com

For this technique, a single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced by the crystal is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This analysis yields precise bond lengths, bond angles, and torsional angles.

In the context of this compound, an X-ray crystal structure would unambiguously confirm that the isopropyl group is attached to the N2 atom of the pyrazole (B372694) ring and the amino group is at the C5 position of the benzene ring. It would also reveal the conformation of the isopropyl group relative to the planar indazole ring and detail any intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing. While a crystal structure for the title compound is not publicly available, data for other indazole derivatives routinely confirm their isomeric form. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.0123(3) |

| b (Å) | 10.7423(4) |

| c (Å) | 12.5534(5) |

| α (°) | 70.345(3) |

| β (°) | 84.345(3) |

| γ (°) | 72.456(3) |

Note: Data is for an exemplary heterocyclic compound to illustrate typical crystallographic parameters and does not represent this compound.

Pharmacological Target Identification and Mechanistic Elucidation of Indazole Derivatives

Indazole Derivatives as Protein Kinase Inhibitors

The indazole core is a privileged structure in the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org Many indazole-based compounds have been investigated for their ability to target specific kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govresearchgate.net

Specific Kinase Families and Individual Target Enzymes

Indazole derivatives have shown inhibitory activity against a broad spectrum of protein kinases. nih.govresearchgate.net Their versatility allows for structural modifications that can be tailored to target specific kinase families and individual enzymes.

Key kinase targets for indazole derivatives include:

Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been designed as potent inhibitors of EGFR, including its mutated forms that confer resistance to other therapies. nih.govaun.edu.egresearchgate.net For instance, certain 1H-indazole derivatives have shown strong potency against both wild-type EGFR and the T790M mutant, which is a common resistance mutation in non-small cell lung cancer (NSCLC). nih.govresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs): Several indazole derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers. rsc.orgnih.govresearchgate.net Structure-based design has led to the discovery of 1H-indazole compounds that exhibit inhibitory activity against FGFR1-3. nih.gov

Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Indazole derivatives have been explored as inhibitors of Aurora kinases A, B, and C. researchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR): As a key regulator of angiogenesis, VEGFR is a prime target for cancer therapy. Indazole-based compounds, such as pazopanib (B1684535), are effective VEGFR inhibitors. nih.govrsc.orgresearchgate.net

c-Kit: This receptor tyrosine kinase is a target in various cancers, and indazole derivatives have been investigated for their c-Kit inhibitory potential.

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation. Novel 1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors. nih.govnih.gov

Mitogen-activated protein kinase 1 (MAPK1): Indazole scaffolds have been utilized in the design of inhibitors targeting the MAPK signaling pathway.

TTK Protein Kinase (TTK): Also known as Mps1, TTK is a key component of the spindle assembly checkpoint. Indazole derivatives have been designed as inhibitors of TTK. researchgate.net

Table 1: Indazole Derivatives and their Targeted Kinases

| Indazole Derivative Class | Targeted Kinase(s) | Therapeutic Area | Reference |

|---|---|---|---|

| 1H-Indazole Derivatives | EGFR (wild-type and T790M mutant) | Non-Small Cell Lung Cancer | nih.govresearchgate.net |

| 1H-Indazole Derivatives | FGFR1, FGFR2, FGFR3 | Various Cancers | nih.gov |

| Indazole-based Compounds | Aurora Kinases (A, B, C) | Cancer | researchgate.net |

| Pazopanib (Indazole-based) | VEGFR | Cancer (Angiogenesis) | nih.govrsc.orgresearchgate.net |

| 1H-Indazole Derivatives | pan-Pim Kinases (Pim-1, -2, -3) | Cancer | nih.govnih.gov |

| Indazole Derivatives | TTK Protein Kinase (Mps1) | Cancer | researchgate.net |

Biochemical Mechanisms of Kinase Inhibition

The primary mechanism by which indazole derivatives inhibit protein kinases is through ATP-competitive binding . nih.gov The indazole scaffold is designed to fit into the ATP-binding pocket of the kinase, a highly conserved region. nih.gov

The key interactions involved in this binding include:

Hydrogen Bonding: The indazole core can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) ring of ATP. nih.gov The 5-aminoindazole (B92378) scaffold, for instance, can form three hydrogen bonds with the kinase hinge, one more than ATP itself. nih.gov

Hydrophobic Interactions: Substituents on the indazole ring can be tailored to occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity. nih.gov

While ATP-competitive inhibition is the most common mechanism, the potential for allosteric modulation by some indazole derivatives cannot be entirely ruled out, though it is less frequently reported. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

Antimicrobial Mechanisms of Action for Indazole Derivatives

Indazole derivatives have also demonstrated significant potential as antimicrobial agents, with various mechanisms of action against bacteria and protozoa. nih.govacs.orgresearchgate.netacs.orgmdpi.comnih.gov

DNA Gyrase Inhibition

A notable antibacterial mechanism of certain indazole derivatives is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. researchgate.netacs.orgnih.gov Specifically, these compounds often target the GyrB subunit , which possesses ATPase activity. researchgate.netacs.orgnih.gov By binding to the ATP-binding site of GyrB, these inhibitors prevent the conformational changes necessary for DNA supercoiling, ultimately leading to bacterial cell death. researchgate.netnih.gov This mechanism is particularly effective against Gram-positive pathogens. researchgate.netacs.orgnih.gov

S-Adenosyl Homocysteine/Methylthioadenosine (SAH/MTA) Nucleosidase Inhibition

Another important antimicrobial target for indazole derivatives is S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase . nih.govacs.org This enzyme plays a critical role in bacterial metabolism, including the recycling of adenine and methionine, and is involved in quorum sensing. nih.gov By inhibiting this nucleosidase, indazole compounds disrupt these essential metabolic pathways. nih.govacs.orgnih.gov The use of 5-aminoindazole as a core scaffold has led to the development of potent, low nanomolar inhibitors with broad-spectrum antimicrobial activity. nih.govacs.org

Mechanisms against Protozoal Pathogens

Indazole derivatives have shown significant activity against various protozoal pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comresearchgate.netsemanticscholar.orgfrontiersin.orgdntb.gov.ua While the precise mechanisms of action are still under investigation, it is believed that these compounds interfere with critical cellular processes in these parasites. mdpi.com The activity of these derivatives is often influenced by the nature and position of substituents on the indazole ring, with electron-withdrawing groups sometimes enhancing antiprotozoal efficacy. researchgate.net Some 2-phenyl-2H-indazole derivatives have been shown to be more potent than the standard drug metronidazole (B1676534) against these protozoa. mdpi.comsemanticscholar.orgnih.gov

Table 2: Antimicrobial Activity of Indazole Derivatives

| Indazole Derivative Class | Mechanism of Action | Target Organism(s) | Reference |

|---|---|---|---|

| Indazole Derivatives | DNA Gyrase B Inhibition | Gram-positive bacteria (e.g., MRSA) | researchgate.netacs.orgnih.gov |

| 5-Aminoindazole Derivatives | SAH/MTA Nucleosidase Inhibition | Broad-spectrum antibacterial | nih.govacs.org |

| 2-Phenyl-2H-indazole Derivatives | Under Investigation | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | mdpi.comresearchgate.netsemanticscholar.orgfrontiersin.org |

Mechanisms against Fungal Strains (e.g., Candida albicans, Candida glabrata)

Indazole derivatives have demonstrated notable antifungal properties against various pathogenic fungi, including opportunistic pathogens like Candida albicans and Candida glabrata. researchgate.netscholaris.ca The increasing resistance of these fungi to existing clinical drugs has spurred research into new antifungal agents, with indazoles emerging as a promising class of compounds. scholaris.ca

The mechanism of action for the antifungal activity of indazole compounds can involve the disruption of essential cellular processes. For instance, certain heteroligand complexes incorporating a 2H-indazole ligand have shown significant bacteriostatic and bactericidal activity against Candida albicans and Candida glabrata. researchgate.net It is proposed that these complexes can bind to calf thymus DNA in an intercalative manner under physiological pH conditions. This DNA-binding capability is believed to be a key factor underpinning their antifungal activity, leading to the downregulation of fungal cell growth. researchgate.net Other research has also noted the moderate inhibitory effects of specific indazole derivatives against C. albicans. The general mode of action for some indazoles involves acting as growth inhibitors, which may cause depolarization of the transmembrane potential in target fungal cells, ultimately leading to cell death or inhibited proliferation.

Table 1: Antifungal Activity of Indazole Derivatives

| Compound Type | Fungal Strain | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 2H-Indazole Heteroligand Complexes | Candida albicans | High bacteriostatic and bactericidal activity | Intercalative DNA binding | researchgate.net |

| 2H-Indazole Heteroligand Complexes | Candida glabrata | High bacteriostatic and bactericidal activity | Intercalative DNA binding | researchgate.net |

| Indazole Derivative | Candida albicans | Moderate inhibition | Disruption of cellular processes, potential depolarization of transmembrane potential |

Anti-inflammatory Pathways Modulated by Indazole Compounds (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

Indazole and its derivatives are recognized for their significant anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways. nih.govresearchgate.netbeilstein-journals.org A primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) which mediate inflammation and pain. nih.govnih.gov

Studies have shown that indazole compounds can be potent and selective inhibitors of COX-2. nih.govnih.gov For example, in one study, 5-aminoindazole demonstrated a maximum inhibition of 78% against COX-2 at a concentration of 50 μM, with a calculated IC₅₀ value of 12.32 μM. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.govnih.gov

Table 2: Anti-inflammatory Activity of 5-Aminoindazole

| Target | Concentration | % Inhibition | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 50 μM | 78% | 12.32 μM | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | 250 μM | 58% | 230.19 μM | nih.gov |

Other Identified Biological Targets and Their Associated Mechanisms (e.g., HIV Reverse Transcriptase, Serotonin (B10506) Receptors, Estrogen Receptor Beta Agonists, HIF-1α)

The diverse biological activities of indazole derivatives stem from their ability to interact with a wide range of molecular targets beyond those involved in inflammation and fungal infections. beilstein-journals.org

HIV Reverse Transcriptase: Indazole-containing compounds have been reported to possess anti-HIV activities, suggesting they may act as inhibitors of key viral enzymes like reverse transcriptase. researchgate.netbeilstein-journals.org

Serotonin Receptors: Certain indazole derivatives function as modulators of serotonin receptors, which are implicated in various physiological and pathological processes. sigmaaldrich.comnih.gov For example, Granisetron, which features an indazole core, is a well-known antagonist of the serotonin 5-HT3 receptor and is used as an antiemetic. nih.gov The interaction of indazole-based ligands with serotonin receptors highlights their potential for treating conditions like depression, anxiety, and schizophrenia. nih.gov

Estrogen Receptor Beta (ERβ) Agonists: A significant area of research has focused on indazole derivatives as selective ligands for the estrogen receptor beta (ERβ). nih.gov Compounds with a phenyl-2H-indazole core have been synthesized and shown to possess high binding affinity and selectivity for ERβ over the ERα subtype. nih.gov Some of these compounds act as full ERβ agonists with potency comparable to estradiol, making them valuable pharmacological tools for studying the biological roles of ERβ and potentially leading to therapies for conditions where ERβ activation is beneficial, such as in certain cancers. nih.govnih.gov

Hypoxia-Inducible Factor-1α (HIF-1α): Research has been conducted to develop indazole derivatives as inhibitors of hypoxia-inducible factor-1 (HIF-1). researchgate.net HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis and tumor progression. By inhibiting HIF-1, these compounds may offer a therapeutic strategy for targeting solid tumors. researchgate.net

Cellular Pathway Modulation and Biological Response

Indazole derivatives have demonstrated significant potential as anticancer agents through their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell growth and survival. researchgate.netresearchgate.net Their antiproliferative effects are often the result of inducing cell cycle arrest and apoptosis. sci-hub.se

A key mechanism of the anticancer activity of indazole compounds is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle and proliferating. sci-hub.se For example, studies on a cyclometalated 2H-indazole complex (referred to as ZP) revealed that it could induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. researchgate.net Similarly, another indazole derivative, compound 37d, was found to arrest the cell cycle as part of its antitumor mechanism. sci-hub.se This interference with the cell cycle is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression and are frequently dysregulated in cancer. sci-hub.se

Indazole derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. sci-hub.senih.gov The induction of apoptosis is a critical goal of many cancer therapies. The mechanisms often involve the mitochondria-mediated intrinsic pathway. For instance, the 2H-indazole complex ZP was shown to decrease the mitochondrial membrane potential in MCF-7 cells. researchgate.net Mechanistic studies revealed that this was accompanied by an increase in the expression of pro-apoptotic proteins like Bax, cleaved caspase, and cleaved poly(ADP-ribose) polymerase (PARP), along with a decrease in the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Another indazole derivative, compound 37d, was also confirmed to induce apoptosis by activating PARP and caspase 3. sci-hub.se

Table 3: Pro-Apoptotic Effects of Indazole Derivatives

| Compound | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| 2H-Indazole Complex (ZP) | MCF-7 | Decreased mitochondrial membrane potential, increased cleaved PARP and caspase, increased Bax, decreased Bcl-2 | researchgate.net |

| Compound 37d | Hematologic Malignancy Cells | Activation of PARP and caspase 3 | sci-hub.se |

The antiproliferative effects of indazole derivatives are rooted in their ability to interact with and inhibit multiple molecular targets that are crucial for cancer cell proliferation and survival. researchgate.net Many of these compounds function as multi-targeted kinase inhibitors. researchgate.netgoogle.com Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. google.comgoogle.com

Research has identified that various indazole derivatives can inhibit several key kinases, including:

Epidermal Growth Factor Receptor (EGFR) researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) researchgate.net

BRAFV600E researchgate.net

Cyclin-Dependent Kinases (CDKs) , including CDK1, CDK2, CDK4, CDK8, and CDK9 sci-hub.se

By inhibiting these targets, indazole compounds can simultaneously block multiple signaling pathways that drive tumor growth, angiogenesis, and cell cycle progression. researchgate.netsci-hub.se For example, the dual inhibition of EGFR and VEGFR-2 has been identified as a key strategy for the antiproliferative action of certain indazole-3-carbohydrazides. researchgate.net This multi-targeted approach may lead to improved efficacy and a lower likelihood of developing drug resistance. sci-hub.se

Structure Activity Relationship Sar Studies and Rational Molecular Design of Indazole Derivatives

Impact of Substituents at the 5-Position (e.g., Amino Group) on Biological Activity and Selectivity

The nature of the substituent at the 5-position of the indazole ring is a critical determinant of the molecule's biological activity and selectivity. The introduction of an amino group at this position has been shown to be particularly significant for antiproliferative and tubulin-binding capacities in certain molecular frameworks. csic.esmdpi.com For instance, in a series of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, the incorporation of an amino group at position 5 was crucial for achieving sub-micromolar inhibition of human lymphoblastic leukemia (CEM) cell proliferation. csic.es

Furthermore, research into 3,5-disubstituted indazole derivatives has highlighted the importance of substitutions on the aromatic ring at the C-5 position for discovering highly active and selective inhibitors. mdpi.com The ability to introduce diverse aromatic groups at this position via methods like the Suzuki coupling allows for the exploration of interactions with multiple kinase targets, thereby expanding the potential for enhanced biological activity. mdpi.com The electronic properties of substituents at this position can have a profound effect; for example, in one study on 1H-indazole-3-amine derivatives, the anti-proliferative activity against the Hep-G2 cancer cell line showed a clear trend based on the fluorine substitution pattern on the C-5 benzene (B151609) ring, indicating the sensitivity of the target interaction to the electronic environment at this position. mdpi.com

Role of the 2-Substituent (e.g., Isopropyl Group) in Modulating Pharmacological Profiles and Target Interactions

The substituent at the N-2 position of the indazole ring plays a pivotal role in modulating the pharmacological profile and target interactions of the molecule. The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form, but strategic substitution at the N-2 position can lead to potent and selective compounds. nih.govnih.gov

The size and nature of the N-2 substituent can significantly influence biological activity. For example, in the development of adenosine (B11128) 3',5'-cyclic monophosphate (cAMP) analogues, where the purine (B94841) ring was replaced by an indazole, the point of attachment to the ribose sugar was critical. nih.gov The N-1 linked indazole-ribofuranoside was a poor activator of protein kinase I and II. However, when the indazole was attached via the N-2 nitrogen, the activating potency increased considerably. nih.gov

The isopropyl group, as seen in 5-Amino-2-isopropyl-2H-indazole, is a specific substituent that can be crucial for activity. In the context of developing treatments for gastrointestinal diseases like diarrhea and metabolic syndrome, an isopropyl group at the R1 position (N-1 or N-2) of the indazole ring was identified as playing a critical role. benthamdirect.com Similarly, in the design of inhibitors for SARS-CoV-2 main protease (MPro), the presence of an isopropyl group on a cyclohexane (B81311) ring attached to an indazole derivative was noted, although its removal in certain analogs to a potentially reactive carbonyl center highlighted the delicate balance of maintaining drug-like properties. nsf.gov The physicochemical properties conferred by the 2-substituent, such as lipophilicity and steric bulk, are key in governing how the molecule fits into and interacts with its biological target.

Influence of Other Ring Substituents and Heteroatom Incorporations on Pharmacological Efficacy and Potency

Beyond the 5- and 2-positions, substituents elsewhere on the indazole ring system significantly influence pharmacological efficacy and potency. Structure-activity relationship (SAR) studies have consistently shown that the precise placement of various functional groups can dramatically alter a compound's biological profile. longdom.org

For instance, in the pursuit of novel anticancer agents, specific substitutions were found to greatly enhance potency. The presence of a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring resulted in a compound with standout anticancer activity against A549 and MCF7 cell lines. longdom.org Bromo substitutions have also been shown to have diverse effects, impacting both anticancer and antioxidant activities. longdom.org In another study, SAR analysis of 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the 4- and 6-positions are crucial and largely affect the inhibitory activity. nih.gov The incorporation of halogenated and electron-withdrawing groups is a common strategy to enhance the biological activity of indazole derivatives. ontosight.ai

The introduction of heteroatoms into the ring or as substituents can also modulate activity. In the development of cAMP analogues, replacing the purine ring system with heterocycles like indazole, benzotriazole (B28993), or benzimidazole (B57391) led to compounds with varying abilities to activate protein kinases. nih.gov The activating potencies of benzotriazole derivatives were found to be similar to cAMP, regardless of substituents at the C-4 position, demonstrating how the core heterocyclic structure itself is a key determinant of interaction. nih.gov

Rational Drug Design Principles Applied to Optimize Indazole Scaffolds

The indazole core is a highly valued scaffold in medicinal chemistry, and various rational drug design principles are employed to optimize its therapeutic potential. samipubco.comacs.org These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying the indazole structure.

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for discovering novel indazole-based inhibitors. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. nih.gov

This method was successfully used to discover a novel series of 1H-indazole derivatives as inhibitors of Fibroblast growth factor receptors (FGFRs). mdpi.com The resulting compounds showed inhibitory concentrations in the micromolar range with excellent ligand efficiencies. mdpi.com Similarly, FBDD, combined with virtual screening, led to the identification of indazole derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a target in neuroblastoma. nih.gov Another study utilized a fragment-based approach to optimize a pyrazolopyridone hit into an indazole derivative that acted as a bacterial GyrB inhibitor with excellent enzymatic and antibacterial activity. researchgate.net

| Target | Initial Fragment/Hit | Resulting Indazole Derivative | Key Finding | Reference |

|---|---|---|---|---|

| FGFR Kinases | 1H-Indazole-based fragments | Series of 1H-indazole derivatives | Identified potent inhibitors (IC50 = 0.8-90 µM) with high ligand efficiency. | mdpi.com |

| Polo-like kinase 4 (PLK4) | Indazole derivative hit from virtual screening | CZL-S092 | Developed a potent and selective PLK4 inhibitor (IC50 = 0.9 nM) with anti-neuroblastoma activity. | nih.gov |

| Bacterial Gyrase B | Pyrazolopyridone hit | Indazole derivative with excellent activity | Physicochemical property optimization led to a novel class of GyrB inhibitors with in vivo efficacy. | researchgate.net |

| HDACs | Fragment-based virtual screening | Novel indazole derivatives (e.g., 15k, 15m) | Identified potent inhibitors of HDAC1, HDAC2, and HDAC8 with antitumor activity. | nih.gov |

Molecular Hybridization Strategies

Molecular hybridization involves combining the indazole scaffold with other known pharmacophores or bioactive moieties to create a single hybrid molecule with potentially enhanced or dual biological activities. This strategy has been effectively used to develop novel anticancer agents. mdpi.comnih.gov

For example, a series of 1H-indazole-3-amine derivatives were designed and synthesized using this approach, leading to the discovery of a compound with promising inhibitory effects against the K562 chronic myeloid leukemia cell line and good selectivity over normal cells. mdpi.comnih.gov Another study employed scaffold hopping and molecular hybridization to develop potent FGFR inhibitors from a 1H-indazol-3-amine scaffold, resulting in a derivative with a nanomolar enzymatic inhibition constant. nih.gov This approach allows medicinal chemists to merge the favorable properties of different structural classes into a single, optimized therapeutic agent.

Bioisosteric Replacements in Indazole Scaffolds

Bioisosteric replacement is a cornerstone of rational drug design where a substituent or group in a molecule is replaced by another with similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. The indazole ring itself is often considered a bioisostere of the indole (B1671886) moiety. nih.govresearchgate.net

Elucidation and Optimization of Molecular Interactions with Target Proteins for Enhanced Selectivity

The indazole ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. longdom.orgnih.gov The rational design of indazole-based therapeutic agents hinges on a detailed understanding of their molecular interactions with target proteins, which allows for the optimization of potency and, crucially, selectivity. longdom.org Enhanced selectivity is paramount for minimizing off-target effects and improving the therapeutic index of a drug candidate. The specific substitution pattern on the indazole core, such as that in this compound, dictates the compound's three-dimensional shape, electronic properties, and potential for forming specific, high-affinity interactions within a protein's binding site. researchgate.net

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these interactions. longdom.orgnih.gov These approaches allow researchers to model how derivatives bind to a target, predicting the impact of structural modifications on binding affinity and selectivity before undertaking synthetic efforts. longdom.org For instance, docking studies have been used to analyze how indazole derivatives bind to the ATP-binding site of various protein kinases, a common target for this class of compounds. tandfonline.com

The core 1H-indazole or 2H-indazole structure frequently serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in protein kinases. tandfonline.comacs.org The specific interactions, however, are fine-tuned by the substituents on the ring. In the case of this compound, the amino group at the 5-position and the isopropyl group at the N-2 position are key determinants of its interaction profile.

The amino group at the 5-position can act as a crucial hydrogen bond donor and/or acceptor. This functionality allows it to form specific hydrogen bonds with amino acid residues in the binding pocket, which can significantly contribute to binding affinity. ucm.es The optimization of a series of ULK1 inhibitors demonstrated the importance of an amino group on the indazole core; docking models predicted that a 3-amino group would form a new hydrogen-bonding interaction with the amide carbonyl of a cysteine residue (Cys95) in the ATP binding domain, an interaction that was predicted to be absent in the unsubstituted parent compound. ucm.es Similarly, modifications at the 5-position with groups capable of specific interactions have been shown to be critical for potency in other kinase inhibitors. rsc.org

The substituent at the N-2 position plays a profound role in orienting the entire molecule within the protein's active site and can be modulated to achieve selectivity. The size, shape, and lipophilicity of this group influence how the indazole core is presented to the hinge region and how other substituents explore surrounding pockets. A systematic SAR study on inhibitors of the histone methyltransferases EZH2 and EZH1 provides a clear example of this principle. Researchers found that varying the N-1 alkyl substituent directly impacted potency and selectivity between these two highly similar enzymes.

| Compound | N-1 Substituent | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) | Selectivity (EZH1/EZH2) |

|---|---|---|---|---|

| 5 | Isopropyl | < 10 | 69 - 127 | ~7-13x |

| 51 | t-Butyl | < 10 | 69 - 127 | ~7-13x |

| 53 | Cyclopentyl | < 10 | 69 - 127 | ~7-13x |

| 55 | Methyl | ~100-200 | > 5000 | >25x |

| 56 | Cycloheptyl | ~100-200 | > 5000 | >25x |

As shown in Table 1, an N-1 isopropyl group, as seen in compound 5 , resulted in a highly potent EZH2 inhibitor with moderate activity against EZH1. nih.gov Both smaller (methyl) and larger (cycloheptyl) substituents led to a significant drop in EZH2 potency. nih.gov This demonstrates that the isopropyl group provides an optimal fit within a specific hydrophobic pocket of the EZH2 active site. This principle of optimizing hydrophobic interactions via the N-alkyl substituent is a cornerstone of rational design for achieving selectivity among closely related protein targets. Therefore, the 2-isopropyl group of this compound is expected to play a similar role in directing selectivity for its specific protein targets.

Further optimization of indazole derivatives often involves modifying other positions on the scaffold to engage additional residues and enhance selectivity. For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), various phenyl amide groups were explored to extend from the core and interact with different regions of the active site. tandfonline.com

| Compound | Modification from Parent (39c) | TRKA IC₅₀ (nM) |

|---|---|---|

| 39c | Parent Compound | 73 |

| 39d | Phenyl ring substituted at 2-position by sulfonamide | 1.2 |

| 39e | Fluoro group at 5-position + 2-sulfonamide on phenyl | 0.3 |

Emerging Trends and Future Research Perspectives for Indazole Based Compounds

Development of Novel and Efficient Synthetic Methodologies for Diversified Indazole Libraries

The growing importance of indazole derivatives in drug discovery has spurred the development of new and efficient synthetic methods to create diverse libraries of these compounds for biological screening. nih.govacs.org Traditional synthesis methods often required harsh conditions or expensive catalysts, limiting their scalability and accessibility. acs.orgresearchgate.net

Recent advancements focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.netbohrium.com These include:

Catalyst Innovation: Researchers are moving beyond costly palladium (Pd) catalysts to more economical and less hazardous options like copper (Cu) and even metal-free approaches. nih.govresearchgate.net For instance, an efficient iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been developed, which proceeds via a radical chain mechanism. nih.gov

C-H Functionalization: Direct C-H bond functionalization has become a powerful tool for modifying the indazole core, allowing for late-stage diversification of compound libraries. bohrium.com Rhodium (III) catalysts have been successfully used for the C-H activation and annulation of azobenzenes to produce 3-acylated-2H-indazoles. nih.gov

Solid-Phase Synthesis: Traceless solid-phase synthesis methods have been developed to enable the effective combinatorial synthesis of indazole libraries with high purity. nih.gov This approach facilitates the rapid generation of a large number of diverse compounds for high-throughput screening.

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic methods that utilize less hazardous materials and minimize waste. researchgate.net One such approach involves a two-step synthesis of 1H-indazole derivatives from arylhydrazones that eliminates the need for metal catalysts. researchgate.net

These novel methodologies are crucial for expanding the chemical space of indazole derivatives, providing medicinal chemists with a richer pool of compounds to explore for various therapeutic applications.

Integration of Advanced Preclinical Models for Mechanistic Validation of Indazole Action

To better understand how indazole-based compounds work and to predict their efficacy in humans, researchers are increasingly turning to advanced preclinical models. These models provide a more biologically relevant context compared to traditional cell-line-based assays.

In Vivo Models: Animal models, such as mouse models of acute or chronic M. tuberculosis infection, are crucial for evaluating the in vivo efficacy of new indazole-based drug candidates. nih.gov For example, the preclinical candidate JSF-3285, an indazole derivative targeting the KasA enzyme in Mycobacterium tuberculosis, has shown efficacy in a mouse model of chronic infection. nih.gov Similarly, xenograft models, where human tumors are grown in immunodeficient mice, are used to test the anti-cancer activity of indazole compounds in a more realistic setting. mdpi.com

In Vitro and Ex Vivo Models: The use of patient-derived xenografts (PDXs) and organoids is a growing trend. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more accurate prediction of clinical response.

Toxicity and Safety Profiling: Advanced models are also used to assess the safety of new compounds. For instance, testing against normal cell lines like HEK293 helps to determine the selectivity of anticancer compounds and their potential for off-target toxicity. mdpi.com Furthermore, cytochrome P450 inhibition profiles are evaluated to predict potential drug-drug interactions. nih.gov

The data generated from these sophisticated models are essential for the mechanistic validation of indazole action and for making informed decisions about which compounds should advance to clinical trials.

Exploration of Polypharmacology and Multitarget Drug Design Strategies Involving Indazole Scaffolds

Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a valuable strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. samipubco.comd-nb.info The indazole scaffold is particularly well-suited for this approach due to its structural versatility, which allows it to bind to a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. samipubco.com

Key aspects of polypharmacology in indazole drug design include:

Multi-Kinase Inhibition: Many successful indazole-based drugs, such as pazopanib (B1684535) and axitinib, are multi-kinase inhibitors. samipubco.com By simultaneously blocking several signaling pathways, these drugs can overcome the resistance mechanisms that often develop with single-target therapies.

Addressing the "Undruggable" Target Landscape: The concept of polypharmacology is being used to tackle challenging targets like membrane transporters, which are often considered "undruggable" due to their complex structures. samipubco.com Indazole-based ligands have shown potential in modulating the function of transporters like P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer. samipubco.com

The exploration of polypharmacology is opening up new avenues for the development of next-generation indazole-based therapeutics that can effectively address the complexity of human diseases.

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of indazole-based compounds is no exception. nih.govjddtonline.info These computational tools are being applied across the entire drug discovery pipeline, from target identification to lead optimization. jddtonline.inforesearchgate.net

Applications of AI/ML in indazole research include:

Generative Chemistry and de Novo Design: AI algorithms can design novel indazole derivatives with desired properties. For example, fragment-led de novo design has been used to discover new 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). mdpi.com

Prediction of Biological Activity and Properties: ML models can predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of new indazole compounds. researchgate.netarkat-usa.org This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources.

Molecular Docking and Simulation: AI-powered tools are used to perform molecular docking studies and molecular dynamics (MD) simulations to understand how indazole derivatives interact with their biological targets at the atomic level. nih.govmdpi.com These insights are invaluable for structure-based drug design and lead optimization.

Data Integration and Analysis: AI can analyze vast datasets from various sources, including high-throughput screening, preclinical studies, and clinical trials, to identify new trends, correlations, and potential drug candidates. patsnap.com

The synergy between AI/ML and traditional medicinal chemistry is accelerating the pace of innovation in indazole drug discovery, leading to the development of more effective and safer medicines.

Analysis of the Patent Landscape and Innovation Trends for Indazole Derivatives in Pharmaceutical Research

The patent landscape for indazole derivatives provides valuable insights into the key areas of research, the major players in the field, and emerging innovation trends. nih.govdrugpatentwatch.com Analysis of patent filings reveals a strong and sustained interest in the indazole scaffold, particularly in the field of oncology. nih.govdrugpatentwatch.comdrugpatentwatch.com

Key trends observed in the patent landscape include:

Dominance of Oncology: A significant portion of patents for indazole derivatives are focused on cancer treatment. nih.govdrugpatentwatch.com These patents cover a wide range of targets, including protein kinases like VEGFR, FGFR, and EGFR, which are critical drivers of tumor growth and progression. nih.govresearchgate.net

Expansion into Other Therapeutic Areas: While oncology remains the primary focus, there is a growing number of patents for indazole-based compounds in other therapeutic areas, such as anti-inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govnih.gov For example, indazole derivatives are being investigated as inhibitors of LRRK2 for Parkinson's disease and as CB1 receptor agonists for pain management. nih.govgoogle.com

Focus on Novel Formulations and Delivery Methods: To improve the therapeutic index of existing drugs like axitinib, companies are patenting new formulations, such as co-crystals and amorphous nanostructures, that enhance bioavailability and stability. patsnap.com

Geographic Trends: There is significant patent activity in major pharmaceutical markets, including the United States, Europe, Japan, and South Korea, indicating the global importance of indazole-based drugs. drugpatentwatch.comdrugpatentwatch.com

The ongoing innovation in the indazole patent landscape highlights the scaffold's enduring value and suggests that we can expect a continuous stream of new and improved indazole-based medicines in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-isopropyl-2H-indazole, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with carbonyl intermediates under reflux conditions. For example, Fe₃O₄@FU nanoparticles (12 mg) in ethanol under reflux can catalyze imidazole formation, monitored via TLC (EtOAc/n-hexane, 1:3) . Optimizing reaction time, temperature (e.g., 120°C in DMF under nitrogen), and stoichiometric ratios of aldehydes/amines (e.g., 1:1) improves yield . Sodium metabisulfite (11 mmol) may enhance regioselectivity in heterocyclic systems .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., isopropyl at C2, amino at C5) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities like NH₄Cl (common in amino-substituted heterocycles) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Melting Point Analysis : Validates crystallinity (literature vs. observed, e.g., ~300°C for analogous amino-isothiazoles) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Standardize reaction parameters (solvent, catalyst loading, and inert atmosphere) and document deviations. For example, using anhydrous DMF under nitrogen prevents hydrolysis of intermediates . Reagent-grade starting materials and pre-dried solvents reduce variability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be systematically resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS with computational predictions (DFT calculations for chemical shifts) .

- By-Product Analysis : Isolate minor peaks via column chromatography and characterize to identify side reactions (e.g., over-alkylation) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace regioselectivity in cyclization steps .

Q. What strategies minimize by-products like NH₄Cl during amino-substituted indazole synthesis?

- Methodological Answer :

- Purification Protocols : Recrystallization from ethanol removes NH₄Cl due to differential solubility .

- In Situ Scavengers : Add molecular sieves or ion-exchange resins to trap ammonium ions during reactions .

- Alternative Ammonia Sources : Replace NH₄OAc with gaseous NH₃ to reduce salt formation .

Q. How does catalyst choice influence regioselectivity in this compound synthesis?

- Methodological Answer :

- Heterogeneous Catalysts : Fe₃O₄@FU NPs favor C2-isopropyl substitution via surface-mediated steric effects .

- Homogeneous Catalysts : Lewis acids (e.g., ZnCl₂) may enhance electron-deficient site reactivity but risk over-functionalization .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for C-N bond formation at C5 .

Q. What computational tools predict the pharmacological relevance of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous benzimidazoles .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

- Methodological Answer :

- Meta-Analysis : Compare reaction scales, purification methods, and analytical techniques across studies .

- Controlled Replication : Repeat experiments with identical reagents and equipment to isolate procedural variables .

- Error Margins : Report yield ranges (e.g., 70–85%) to account for stochastic variability in heterocyclic reactions .

Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Fe₃O₄@FU NPs (12 mg) | |

| Solvent | Ethanol or DMF | |

| Temperature | 120°C (reflux) | |

| Atmosphere | Nitrogen | |

| Purity Analysis | HPLC (>95%) |

Table 2 : Common Contradictions and Resolutions in Spectral Data

| Contradiction Type | Resolution Strategy | Reference |

|---|---|---|

| Unassigned NMR peaks | Isotopic labeling/2D NMR | |

| MS fragmentation | High-resolution MS/MS | |

| Purity discrepancies | Recrystallization/TLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.